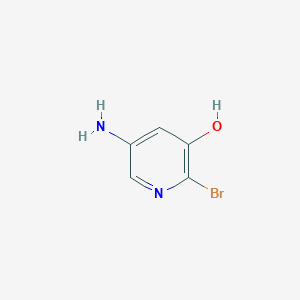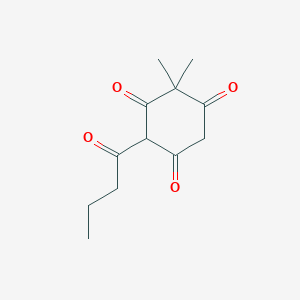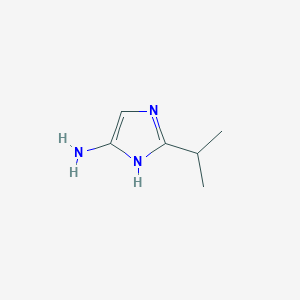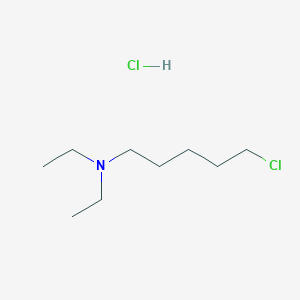![molecular formula C12H15N3O3 B11729024 2-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B11729024.png)
2-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a dimethoxyphenyl group attached to the oxadiazole ring, which is further connected to an ethanamine moiety
Preparation Methods
The synthesis of 2-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine typically involves the following steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction of 2,3-dimethoxybenzohydrazide with an appropriate carboxylic acid derivative can yield the desired oxadiazole ring.
-
Attachment of the Ethanamine Group: : The ethanamine moiety can be introduced through nucleophilic substitution reactions. For example, the oxadiazole intermediate can be reacted with an appropriate alkyl halide, such as ethylamine, under basic conditions to form the final product.
Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
2-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation may lead to the formation of corresponding oxadiazole derivatives with altered functional groups.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may result in the conversion of the oxadiazole ring to other heterocyclic structures.
-
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions. For instance, the dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine has been explored for various scientific research applications:
-
Medicinal Chemistry: : The compound has shown potential as a pharmacophore in the development of new drugs. Its unique structure allows for interactions with biological targets, making it a candidate for the treatment of various diseases.
-
Materials Science: : The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
-
Biological Studies: : Researchers have investigated the compound’s biological activity, including its potential as an antimicrobial or anticancer agent.
-
Industrial Applications: : The compound can be used as an intermediate in the synthesis of other complex molecules, contributing to the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of 2-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
2-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine can be compared with other similar compounds, such as:
-
2-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine: : This compound has a similar structure but with a methanamine group instead of an ethanamine group. The difference in the alkyl chain length can affect its chemical and biological properties.
-
2-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propylamine: : This compound features a propylamine group, which may lead to different reactivity and interactions compared to the ethanamine derivative.
-
2-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butylamine: : The presence of a butylamine group can further alter the compound’s properties, making it distinct from the ethanamine derivative.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C12H15N3O3 |
|---|---|
Molecular Weight |
249.27 g/mol |
IUPAC Name |
2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine |
InChI |
InChI=1S/C12H15N3O3/c1-16-9-5-3-4-8(11(9)17-2)12-14-10(6-7-13)18-15-12/h3-5H,6-7,13H2,1-2H3 |
InChI Key |
YWFVLFBCLFJKLI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NOC(=N2)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aR,6aR)-6a-(5-bromo-2-fluorophenyl)-hexahydrofuro[3,4-c][1,2]oxazole](/img/structure/B11728941.png)

![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11728946.png)

![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11728960.png)
![2-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}phenol](/img/structure/B11728974.png)
![1-Ethyl-N-[(1-ethyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11728980.png)

![2-({[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid](/img/structure/B11728993.png)

![N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B11729018.png)

![2-({[1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)benzoic acid](/img/structure/B11729032.png)

